1-Cycloheptyl-3-(3-methylphenyl)urea
Description
1-Cycloheptyl-3-(3-methylphenyl)urea is a urea derivative featuring a cycloheptyl group and a 3-methylphenyl substituent. Urea derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. While the provided evidence lacks direct spectroscopic or analytical data (e.g., NMR, HRMS) for this specific compound, insights can be inferred from structurally analogous compounds. For instance, the synthesis of related urea derivatives often involves coupling reactions under inert atmospheres (e.g., argon) using palladium catalysts, as demonstrated in the preparation of a boronic acid-functionalized urea analogue .
Properties
IUPAC Name |
1-cycloheptyl-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-12-7-6-10-14(11-12)17-15(18)16-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUSJUZQHKLKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cycloheptyl-3-(3-methylphenyl)urea typically involves the reaction of cycloheptylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Cycloheptylamine Preparation: Cycloheptylamine is synthesized by the reduction of cycloheptanone using a suitable reducing agent such as lithium aluminum hydride.
Reaction with 3-Methylphenyl Isocyanate: Cycloheptylamine is then reacted with 3-methylphenyl isocyanate in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Cycloheptyl-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the cycloheptyl group, leading to the formation of cycloheptanone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the urea moiety to form corresponding amines.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cycloheptyl-3-(3-methylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with various biological targets.
Medicine: Preliminary studies suggest that this compound may have potential therapeutic applications. It is being explored for its effects on certain enzymes and receptors.
Industry: The compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-3-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and discussion highlight key structural, physicochemical, and functional differences between 1-cycloheptyl-3-(3-methylphenyl)urea and analogous urea derivatives:
Structural and Substituent Effects
- However, the absence of a bulky group may limit membrane permeability .
- 1-Cyclohexyl-3-(2-hydroxyphenyl)urea: The cyclohexyl group offers moderate bulk, while the 2-hydroxyphenyl substituent introduces hydrogen-bonding capacity, which could enhance solubility in aqueous media compared to the non-polar 3-methylphenyl group in the target compound .
- Thiophene-containing urea () : The thiophene ring and cyclopentyl group introduce aromaticity and conformational rigidity, which may improve binding affinity in enzyme inhibition contexts .
Physicochemical Properties
- The 3-methylphenyl group lacks polar functional groups, contrasting with the hydroxylated phenyl ring in , which likely improves water solubility via hydrogen bonding .
Notes
The absence of direct analytical data (e.g., NMR, HRMS) for this compound in the provided evidence limits detailed physicochemical comparisons.
Structural analogs suggest that substituent bulk and polarity critically influence solubility, bioavailability, and target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
